molecular formula C9H12F2N2O B2365650 2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone CAS No. 1245823-42-0

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone

Cat. No. B2365650
CAS RN: 1245823-42-0
M. Wt: 202.205
InChI Key: SJSTZEWGUCLUTP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone, also known as DPIE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPIE is a versatile molecule that can be synthesized using various methods, each with its advantages and limitations.

Scientific Research Applications

Solid-State and Electronic Structure Studies

  • Crystal Structure Analysis : The crystal structure of 1-(1H-pyrazol-4-yl)ethanone, a compound related to 2,2-Difluoro-1-(1-isobutyl-1H-pyrazol-4-yl)ethanone, was determined using X-ray data. This study provided insights into the solid-state assembly and intermolecular interactions of the compound (Frey, Schoeller, & Herdtweck, 2014).

Synthesis and Chemical Transformations

  • Modified Synthesis Techniques : A modified method for synthesizing isomeric N-substituted (1H-pyrazolyl)propane-1,3-diones, which can potentially include this compound, was explored. This involved condensation reactions with fluoroacetic acids (Taydakov & Krasnosel’sky, 2011).

Fungicidal and Antibacterial Activities

  • Fungicidal Activity : A study on 1,5-diaryl-1H-pyrazol-3-oxy derivatives, which are structurally similar to the compound of interest, demonstrated moderate inhibitory activity against Gibberella zeae, indicating potential fungicidal applications (Liu et al., 2012).
  • Antimicrobial Activity : Research on 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, which are related to the compound , showed promising antibacterial properties against common pathogenic bacteria (Asif et al., 2021).

Spectroscopic and Molecular Studies

  • Vibrational and Molecular Structure Analysis : The vibrational frequencies and molecular structure of 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated, providing insights into the stability, charge transfer, and reactive parts of molecules structurally similar to this compound (Mary et al., 2015).

properties

IUPAC Name

2,2-difluoro-1-[1-(2-methylpropyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O/c1-6(2)4-13-5-7(3-12-13)8(14)9(10)11/h3,5-6,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSTZEWGUCLUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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